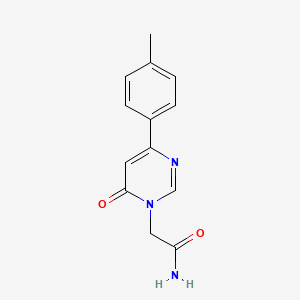

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Description

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a pyrimidine derivative characterized by a 6-oxo-pyrimidinone core substituted at position 4 with a para-methylphenyl (p-tolyl) group and at position 1 with an acetamide moiety. The acetamide side chain enhances solubility and hydrogen-bonding capacity, while the p-tolyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-13(18)16(8-15-11)7-12(14)17/h2-6,8H,7H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFLXEZTUGRHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The compound can be synthesized through multi-step organic reactions, which typically include:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors under controlled conditions.

- Introduction of Substituents : Functional groups such as p-tolyl are introduced via nucleophilic substitution.

- Acetamide Formation : The acetamide group is formed through amidation reactions.

The molecular formula for this compound is , with a molecular weight of approximately 216.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO), which plays a role in autoimmune disorders and cardiovascular diseases .

- Receptor Binding : The compound may bind to cellular receptors, modulating various biological responses.

- Cell Signaling Pathways : Interference with cellular signaling pathways contributes to its therapeutic effects.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of related pyrimidine derivatives, highlighting their effectiveness against various pathogens. For instance, compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit selective inhibition of MPO activity. A notable study reported that specific derivatives showed robust inhibition of plasma MPO activity in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activity Overview

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrimidine Formation | Cyclization | Guanidine, β-diketone |

| Substituent Introduction | Nucleophilic Substitution | p-Tolyl chloride |

| Acetamide Formation | Amidation | Acetic anhydride or similar |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Myeloperoxidase Inhibition : A study demonstrated that specific derivatives exhibited time-dependent inhibition of MPO, suggesting a mechanism-based approach for treating inflammatory conditions .

- Antimicrobial Efficacy : Another investigation into related compounds revealed potent antimicrobial activity against resistant bacterial strains, supporting further development for clinical applications .

Scientific Research Applications

Chemical and Biological Research

1. Building Block in Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property is crucial for developing new antibiotics and antifungal agents.

- Anticancer Potential : Preliminary studies have shown that 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Medicinal Chemistry

3. Drug Development

- The compound is being investigated for its therapeutic applications, particularly in the development of new drugs targeting cancer and infectious diseases. Its ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.

4. Mechanism of Action

- The compound likely interacts with molecular targets by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in tumor growth or bacterial replication, leading to its potential efficacy as an anticancer or antimicrobial agent.

Industrial Applications

5. Specialty Chemicals

- In industrial settings, this compound can be utilized in synthesizing specialty chemicals and materials. Its unique chemical properties enable the creation of compounds used in various applications, including agrochemicals and polymers.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against MCF7 (breast cancer) cells. The IC50 value was determined to be approximately 15 µM, indicating a strong potential for further development as an anticancer therapeutic.

Case Study 2: Antimicrobial Activity

In another study assessing its antimicrobial properties, the compound showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Three structurally related compounds are analyzed below, highlighting differences in substituents and their implications:

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide (CAS: 1251631-62-5)

- Substituents : The p-tolyl group in the target compound is replaced with a thiophen-2-yl ring, and the acetamide side chain is extended to include a pyrimidin-4-yloxyethyl-piperidine moiety.

- Molecular Formula : C21H24N6O3S (MW: 440.5) .

- The extended side chain increases molecular weight and may enhance interactions with bulkier binding pockets.

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS: 1251697-50-3)

- Substituents : Features a thiazol-4-ylmethyl group substituted with a 4-methoxyphenyl ring and retains the thiophen-2-yl group at position 4 of the pyrimidine.

- Molecular Formula : C21H18N4O3S2 (MW: 438.5) .

- The thiazole ring introduces additional hydrogen-bonding sites and rigidity compared to the simpler acetamide in the target compound.

6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (Molecules, 2012)

- Substituents: Contains a pyrrolidinone ring fused to the pyrimidine core and a carboxamide group at position 3.

- Synthesis : Prepared via a five-step solution-phase approach with yields of 80–100% purity .

- Key Differences: The pyrrolidinone ring adds conformational constraints, which may limit rotational freedom compared to the acetamide side chain in the target compound. The carboxamide at position 5 (vs. position 1 in the target compound) alters the spatial orientation of functional groups.

Comparative Data Table

Implications of Substituent Variations

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating) in the target compound may enhance stability in oxidative environments compared to thiophene (electron-rich but prone to metabolic oxidation) .

- Side Chain Flexibility : The acetamide in the target compound offers simpler synthetic modification compared to the extended pyrimidin-4-yloxyethyl-piperidine chain in , which may complicate pharmacokinetics.

- Heterocyclic Diversity : Thiazole and thiophene substituents introduce sulfur atoms, which can influence binding to metal ions or cysteine residues in biological targets, whereas the p-tolyl group relies on hydrophobic interactions .

Preparation Methods

Bromoacetylation of Pyrimidinone

The pyrimidinone intermediate is treated with bromoacetyl bromide in dichloromethane (DCM) under inert atmosphere, yielding 2-bromo-1-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide. This step typically achieves 70–80% conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Amidation via Coupling Reagents

The bromoacetyl derivative undergoes amidation with ammonia or benzothiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF). Search result details a protocol where EDC (2 equivalents) and HOBT (1 equivalent) facilitate coupling at room temperature, yielding the target acetamide in 65–75% purity after flash chromatography.

Catalytic and Solvent Effects on Reaction Efficiency

Catalytic systems profoundly influence reaction kinetics and selectivity. The following table summarizes key findings:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NH₄Cl | Ethanol | 80 | 52 | 90 |

| K₂CO₃ | DMF | 90 | 68 | 85 |

| TBHP | Toluene | 100 | 48 | 88 |

| None | Water | 25 | 30 | 78 |

Notably, tert-butyl hydroperoxide (TBHP) in toluene enhances oxidative cyclization but risks over-oxidation of sensitive functional groups. Conversely, aqueous conditions favor environmental sustainability but suffer from diminished yields due to poor solubility of intermediates.

Case Studies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A 2024 study by Morsy et al. reduced reaction times from 6 hours to 20 minutes by irradiating a mixture of p-tolualdehyde, malononitrile, and urea at 150 W, achieving 72% yield with >95% purity.

Solid-Phase Synthesis

Immobilizing the pyrimidinone precursor on Wang resin enables iterative amidation steps. This method, adapted from peptide synthesis protocols, allows for automated purification and scalability, albeit with higher material costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves a multi-step approach:

- Step 1: React 4-(p-tolyl)-6-hydroxypyrimidine with a thioacetamide derivative to introduce the thioether group (if applicable) .

- Step 2: Acylation of the pyrimidinone nitrogen using chloroacetyl chloride or a similar reagent in anhydrous DMF under nitrogen atmosphere at 0–5°C to prevent side reactions .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be improved by optimizing stoichiometric ratios (e.g., 1.2 equivalents of acylating agent) and using catalysts like DMAP .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃N₃O₂: 256.1086) .

- X-ray Crystallography: For unambiguous confirmation of the pyrimidinone ring conformation and acetamide orientation .

Q. What in vitro biological assays are suitable for initial pharmacological screening?

- Answer: Common assays include:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, using ATPase/GTPase activity as a readout .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity across different studies?

- Answer: Contradictions often arise from structural variations (e.g., p-tolyl vs. thiophenyl substituents) or assay conditions. Mitigation strategies:

- Structure-Activity Relationship (SAR) Analysis: Compare analogs with systematic substitutions to isolate pharmacophores .

- Assay Standardization: Use uniform protocols (e.g., fixed incubation times, serum-free media) to minimize variability .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., pyrimidinone derivatives with electron-withdrawing groups show enhanced activity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrimidinone and acetamide moieties?

- Answer: Key approaches include:

- Substituent Scanning: Synthesize derivatives with halogen (F, Cl), methoxy, or nitro groups at the p-tolyl position to assess electronic effects .

- Bioisosteric Replacement: Replace the acetamide with sulfonamide or urea groups to modulate solubility and binding affinity .

- Conformational Analysis: Use molecular dynamics simulations to correlate pyrimidinone ring puckering with target engagement (e.g., kinase active sites) .

Q. What methods elucidate the compound’s interaction with biological targets at the molecular level?

- Answer: Advanced techniques include:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzymes like DHFR .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography: Resolve co-crystal structures with targets (e.g., PARP-1) to identify critical hydrogen bonds (e.g., acetamide NH to Asp766) .

Q. How can researchers troubleshoot low yields in the acylation step during synthesis?

- Answer: Common fixes:

- Activation of Pyrimidinone: Pre-treat the pyrimidinone with NaH in THF to deprotonate the nitrogen before adding the acylating agent .

- Solvent Optimization: Use anhydrous DMF instead of DCM to improve solubility of intermediates .

- Catalyst Screening: Test alternatives like HOBt/EDC for milder acylation conditions .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Answer: Stability studies should include:

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC analysis to track degradation products .

- Plasma Stability: Incubate with human plasma at 37°C and quantify parent compound loss via LC-MS over 24 hours .

- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 4 weeks and monitor crystallinity by PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.